molecular formula C4H7N3O4 B12877848 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide CAS No. 66619-96-3

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide

Cat. No.: B12877848
CAS No.: 66619-96-3
M. Wt: 161.12 g/mol
InChI Key: UPYGFMGJDCNQCC-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide is a high-purity chemical compound designed for research and development applications. It belongs to the class of isoxazolidinones, which are five-membered heterocyclic rings known for their relevance in medicinal chemistry and as valuable intermediates in organic synthesis . While specific biological data for this exact compound is limited in current literature, closely related structural analogues have been investigated for their potential as bioactive molecules. For instance, early research on similar 5-carboxamido-4-amino-3-isoxazolidone compounds explored their use as asparagine analogues, though they did not show significant activity in initial antitumor or antimicrobial screens . The presence of both amino and N-hydroxycarboxamide functional groups on the isoxazolidinone scaffold makes this compound a versatile building block for further chemical derivatization. Researchers can utilize it to develop novel compounds for various investigative purposes, including but not limited to, probing biological pathways and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66619-96-3

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

4-amino-N-hydroxy-3-oxo-1,2-oxazolidine-5-carboxamide

InChI

InChI=1S/C4H7N3O4/c5-1-2(4(9)6-10)11-7-3(1)8/h1-2,10H,5H2,(H,6,9)(H,7,8)

InChI Key

UPYGFMGJDCNQCC-UHFFFAOYSA-N

Canonical SMILES

C1(C(ONC1=O)C(=O)NO)N

Origin of Product

United States

Preparation Methods

Organocatalytic Synthesis

Organocatalysis has emerged as an efficient method for synthesizing isoxazolidine derivatives. A notable approach involves:

  • Reacting α-substituted acroleins with N-Cbz-hydroxylamine (Cbz = benzyloxycarbonyl) to form intermediate isoxazolidinols.
  • Oxidizing these intermediates using pyridinium chlorochromate (PCC) to yield the desired isoxazolidinone derivatives.

Key Reaction Conditions :

  • Solvent: Toluene or methanol
  • Catalyst: Pyrrolidine with benzoic acid as a co-catalyst
  • Temperature: Room temperature
  • Reaction Time: 24–72 hours

Meldrum’s Acid Derivative Pathway

This method involves:

  • Reacting Meldrum’s acid with aldehydes in the presence of (DL)-proline as a catalyst.
  • Purifying the intermediate products via silica gel chromatography.
  • Further reacting these intermediates with tert-butyl hydroxy((phenylsulfonyl)methyl)carbamate in tetrahydrofuran (THF) to form substituted isoxazolidinones.

Key Reaction Conditions :

  • Solvent: THF or methanol
  • Catalyst: (DL)-proline
  • Temperature: Ambient conditions
  • Yield: Typically ranges from 55% to 82% depending on the starting materials.

Direct Cyclization Method

In this approach, hydroxylamine derivatives are directly cyclized with carbonyl precursors under acidic or basic conditions to form the isoxazolidine ring structure. This method is particularly useful for synthesizing derivatives with specific substituents.

Optimization Parameters

Reaction Environment

The reaction environment plays a crucial role in determining yield and purity:

  • Temperature : Reactions are typically conducted at room temperature to avoid decomposition.
  • pH : Slightly acidic or neutral conditions are preferred for most steps.

Purification Techniques

Purification methods such as column chromatography (using hexane/ethyl acetate mixtures) and recrystallization are employed to isolate high-purity products.

Data Table: Key Reaction Parameters

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Organocatalytic Synthesis α-substituted acroleins, N-Cbz-hydroxylamine Pyrrolidine, benzoic acid, PCC oxidation 78–83 Produces isoxazolidinones as diastereomer mixtures
Meldrum’s Acid Derivative Pathway Meldrum’s acid, aldehydes (DL)-Proline, tert-butyl hydroxycarbamate 55–82 Multi-step process; intermediates purified by silica gel chromatography
Direct Cyclization Hydroxylamine derivatives, carbonyls Acidic/basic medium Variable Direct ring formation; suitable for specific functional group modifications

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidines, which can be further utilized in the synthesis of biologically active compounds .

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key Observations :

  • Ring Saturation : The isoxazolidine core in the target compound is saturated, enhancing conformational rigidity compared to unsaturated isoxazole derivatives (e.g., compound 4 in ) .
  • Functional Groups : The presence of -NHOH in the carboxamide distinguishes it from the dimethylcarboxamide in and carboxylic acid derivatives in . This group may confer unique redox or chelation properties.
Table 2: Reaction Pathways and Yields
Compound Key Reagents/Steps Yield Notes
Compound 36 () Isovaleric acid + 4-aminodiphenylamine, NaOH/HCl 87% Requires 24-hour reflux and charcoal treatment
Compound 4 () AMNT + 5-amino-3-methylisoxazole-4-carbonyl chloride, triethyl orthoacetate Not specified Involves Z-E isomerization risks
Compound 38 () Hydrazine hydrate + methyl ester 37 82% 22-hour reflux in propylene glycol

Comparison :

  • The target compound’s synthesis may resemble ’s use of carboxamide intermediates and cyclization but avoids isomerization issues due to its saturated ring.

Physical and Spectral Properties

Table 3: Physical Data from Analogues
Compound Melting Point (°C) Solubility Spectral Confirmation
Compound 36 () 168–169 Soluble in NaOH ¹H/¹³C NMR, HRMS
Compound 39 () 243–244 Insoluble in H₂O ¹H/¹³C NMR, HRMS
Compound 4 () Not reported Polar aprotic solvents IR, NMR (isomerization noted)

Insights :

  • Spectral data (NMR, HRMS) are critical for confirming the structure of complex heterocycles like the target compound, as seen in all referenced evidence .

Biological Activity

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular structure of this compound can be described as follows:

PropertyDescription
Molecular Formula C6H8N4O3
Molecular Weight 172.15 g/mol
IUPAC Name This compound
CAS Number 66619-96-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. It is believed to inhibit enzymes involved in peptidoglycan synthesis, a critical process for bacterial cell wall formation. This inhibition can lead to bactericidal effects against various strains of bacteria.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown promise against resistant strains of bacteria such as Escherichia coli and Clostridioides difficile.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli1020
Clostridioides difficile0.1250.25

These results indicate that the compound exhibits potent antibacterial activity, particularly against C. difficile, which is significant given the increasing resistance to conventional antibiotics.

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity studies were conducted to assess the safety profile of this compound on human cell lines. The compound demonstrated low cytotoxicity with IC50 values exceeding 100 µg/mL in normal human colon cells (Caco-2), suggesting a favorable safety margin for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds that have similar structural features:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µg/mL)
This compoundHigh>100
5-Deaza-5,6,7,8-tetrahydrofolic acid analoguesModerate<20
Pyrazolidinone derivativesHigh<10

This comparison highlights that while some analogues exhibit moderate activity and higher toxicity, this compound maintains a balance between efficacy and safety.

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